molecular formula C19H15F3N2O4S B8530928 5-(2,4-dioxothiazolidin-5-yl)-2-methoxy-N-(4-(trifluoromethyl)benzyl)benzamide

5-(2,4-dioxothiazolidin-5-yl)-2-methoxy-N-(4-(trifluoromethyl)benzyl)benzamide

Cat. No. B8530928
M. Wt: 424.4 g/mol
InChI Key: PUJCSYJMQMUYPS-UHFFFAOYSA-N
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Patent
US05948803

Procedure details

To a solution of 4-trifluoromethylbenzylamine (71.9 g) in DMF (1 L) were added 5-(2,4-dioxothiazolidin-5-yl)-2-methoxybenzoic acid (98.7 g), diethyl cyanophosphate (94.7 g) and triethylamine (63 ml) under cooling with ice and stirring, and the mixture was stirred for 15 minutes as it was. Thereafter, it was stirred for 7 hours at room temperature. The reaction mixture was poured into water, which was extracted with ethyl acetate and, after washing with water, dried over anhydrous sodium sulfate. This was concentrated under reduced pressure and the residue was dissolved into ethanol. After treating with activated charcoal, this was filtered through celite and water was added to the filtrate. The crystals deposited were collected by filtration and dried to obtain 83.6 g (53%) of aimed compound as colorless powder. Melting point: 168.0~169.0° C.
Quantity
71.9 g
Type
reactant
Reaction Step One
Quantity
98.7 g
Type
reactant
Reaction Step One
Quantity
94.7 g
Type
reactant
Reaction Step One
Quantity
63 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
53%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[C:3]1[CH:10]=[CH:9][C:6]([CH2:7][NH2:8])=[CH:5][CH:4]=1.[O:13]=[C:14]1[NH:18][C:17](=[O:19])[CH:16]([C:20]2[CH:21]=[CH:22][C:23]([O:29][CH3:30])=[C:24]([CH:28]=2)[C:25](O)=[O:26])[S:15]1.P(C#N)(OCC)(OCC)=O.C(N(CC)CC)C>CN(C=O)C.O>[F:1][C:2]([F:11])([F:12])[C:3]1[CH:10]=[CH:9][C:6]([CH2:7][NH:8][C:25](=[O:26])[C:24]2[CH:28]=[C:20]([CH:16]3[S:15][C:14](=[O:13])[NH:18][C:17]3=[O:19])[CH:21]=[CH:22][C:23]=2[O:29][CH3:30])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
71.9 g
Type
reactant
Smiles
FC(C1=CC=C(CN)C=C1)(F)F
Name
Quantity
98.7 g
Type
reactant
Smiles
O=C1SC(C(N1)=O)C=1C=CC(=C(C(=O)O)C1)OC
Name
Quantity
94.7 g
Type
reactant
Smiles
P(=O)(OCC)(OCC)C#N
Name
Quantity
63 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1 L
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
STIRRING
Type
STIRRING
Details
the mixture was stirred for 15 minutes as it
Duration
15 min
STIRRING
Type
STIRRING
Details
Thereafter, it was stirred for 7 hours at room temperature
Duration
7 h
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
WASH
Type
WASH
Details
after washing with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
This was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved into ethanol
ADDITION
Type
ADDITION
Details
After treating with activated charcoal
FILTRATION
Type
FILTRATION
Details
this was filtered through celite and water
ADDITION
Type
ADDITION
Details
was added to the filtrate
FILTRATION
Type
FILTRATION
Details
The crystals deposited were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(CNC(C2=C(C=CC(=C2)C2C(NC(S2)=O)=O)OC)=O)C=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 83.6 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 53.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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